molecular formula C14H18N2O3 B6645108 (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid

(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid

Cat. No. B6645108
M. Wt: 262.30 g/mol
InChI Key: CBFUJYQRSLVSRK-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPC is a cyclic amino acid derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammation and immune responses. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to block the activation of NF-κB by preventing the degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been shown to have anti-viral activity against several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is its high potency and specificity for the NF-κB signaling pathway. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of NF-κB in various biological processes. However, the synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is a complex and time-consuming process, which can limit its availability and use in certain experimental settings.

Future Directions

There are several potential future directions for the study of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid-based therapies for the treatment of inflammatory diseases. Another potential application of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is in the field of oncology, where it may have utility as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms underlying the anti-viral activity of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid and its potential use in the treatment of viral infections. Finally, the development of more efficient and cost-effective synthesis methods for (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid may facilitate its widespread use in research and clinical settings.

Synthesis Methods

The synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the reaction of L-3-(3-pyridin-2-ylpropanoylamino)cyclopent-2-enone with L-alanine, followed by hydrogenation to obtain the final product. The synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.

Scientific Research Applications

(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.

properties

IUPAC Name

(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(7-6-11-3-1-2-8-15-11)16-12-5-4-10(9-12)14(18)19/h1-3,8,10,12H,4-7,9H2,(H,16,17)(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFUJYQRSLVSRK-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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